![molecular formula C13H17ClN2O3 B2794958 (2,3-二氢苯并[b][1,4]二噁杂环己烷-6-基)(哌嗪-1-基)甲酮;盐酸盐 CAS No. 1353958-38-9](/img/structure/B2794958.png)

(2,3-二氢苯并[b][1,4]二噁杂环己烷-6-基)(哌嗪-1-基)甲酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride (DHPPM), is an important organic compound that has been used in a variety of scientific research applications. DHPPM is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its components.

科学研究应用

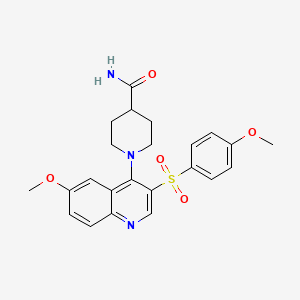

合成和生物活性

(2,3-二氢苯并[b][1,4]二氧杂环-6-基)(哌嗪-1-基)甲酮盐酸盐已积极参与各种生物活性化合物的合成。例如,帕特尔等人。(2011)报道了其在合成具有抗菌特性的酰胺衍生物中的应用。这些衍生物对某些细菌和真菌菌株表现出适度的活性。该化合物的合成涉及酸氯化物与2-羟乙基哌嗪和2,3-二氯哌嗪的缩合(帕特尔、阿格拉瓦特和谢赫,2011)。

在另一项研究中,马斯凯等人。(2014)通过使2-取代-4-甲基噻唑-5-羧酸与N-取代苄基哌嗪反应合成了一系列衍生物。然后筛选这些化合物,以了解其体外抗菌活性,显示出中度至良好的抗菌活性(马斯凯、谢尔克、劳恩达尔和贾达夫,2014)。

化学合成和表征

该化合物一直是各种化学实体合成中的关键中间体。拉梅什、雷迪和雷迪(2006)描述了其在改进的一锅合成工艺中制备N-(2,3-二氢苯并[l,4]二氧杂环-2-羰基)哌嗪及其盐酸盐(多沙唑嗪等抗高血压药物生产中的重要中间体)中的作用(拉梅什、雷迪和雷迪,2006)。

马尔瓦诺娃等人。(2016)合成了以该化合物为潜在双重抗高血压剂的新衍生物。该研究还深入研究了结构分析,通过固态分析技术证实了哌嗪环中氮原子的质子化(马尔瓦诺娃等人,2016)。

药理学研究

对该化合物衍生物的药理学方面进行了重要的研究。例如,杨等人。(2012)合成并评估了一系列新型的2,3-二氢苯并[b][1,4]二氧杂环-含4,5-二氢-1H-吡唑衍生物的B-Raf抑制和抗增殖活性,证明了对某些癌细胞系具有有效的生物活性(杨等,2012)。

作用机制

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding, thereby inhibiting the receptor’s usual action and altering the signal transduction pathway .

Biochemical Pathways

The alpha-2C adrenoceptor is part of the G protein-coupled receptor family. When the compound binds to the receptor, it inhibits the coupling of the receptor to its G protein. This prevents the downstream effects of the activated receptor, such as the inhibition of adenylate cyclase, the decrease in cAMP levels, and the subsequent decrease in neurotransmitter release .

Result of Action

By acting as an antagonist to the alpha-2C adrenoceptor, the compound can increase the release of neurotransmitters from sympathetic nerves and adrenergic neurons. This can have various effects depending on the specific location and function of these nerves and neurons .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,14H,3-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXTUOANRKUNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)